4-Acetylpiperazin-2-one
Overview
Description
4-Acetylpiperazin-2-one, also known as 4-AP, is an organic compound with a wide range of applications in scientific research and lab experiments. It is a white crystalline solid with a molecular formula of C6H11NO2. 4-AP is a derivative of piperazine, which is a cyclic amine, and is utilized in the production of a variety of drugs and pharmaceuticals. 4-AP has a wide range of applications in biochemistry and physiology, and it is used in various laboratory experiments as a catalyst or inhibitor.
Scientific Research Applications
DNA Interaction and Cytotoxic Effects
4-Acetylpiperazin-2-one derivatives have been explored for their DNA binding and cytotoxic effects. A study on silicon (IV) phthalocyanine and naphthalocyanines bearing 1-acetylpiperazine units demonstrated their potential in DNA interaction and inhibition of topoisomerases, indicating possible applications in anticancer therapies. These compounds exhibited cytotoxicity against several carcinoma cell lines, highlighting their potential as anticancer drugs (Baş et al., 2019).
Pharmacological Properties
2-Oxopiperazine derivatives, possessing basic moieties at specific positions, have been synthesized and evaluated for their abilities to inhibit platelet aggregation. These compounds, such as 2-[(3S)-4-[2-[(4-guanidinobenzoyl)amino]acetyl]-3-[3-[(4-guanidinobenzoyl)amino]propyl]-2-oxopiperazinyl]acetic acid, showed potent effects on platelet aggregation and minimal side effects related to bleeding. Such properties suggest their utility in the treatment of thrombotic diseases (Kitamura et al., 2001).
Inhibitory Effects on Soluble Epoxide Hydrolase
The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic target for conditions like hypertension and inflammation. Piperazino groups incorporated into 1,3-disubstituted urea structures have shown promise in inhibiting sEH, with significant improvements in pharmacokinetic parameters while retaining high potency. Such compounds could be beneficial in the clinical treatment of hypertension and inflammation-related disorders (Huang et al., 2010).
Analgesic and Antipyretic Agents
N-(N-methylpiperazinoacetyl)-2,6-diarylpiperidin-4-one derivatives have been synthesized and shown to exhibit promising analgesic and antipyretic activities. Some of these compounds were found to be more potent than reference drugs like diclofenac sodium, indicating their potential as new therapeutic agents for pain and fever management (Tripathi et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 4-Acetylpiperazin-2-one are currently unknown. This compound is a component of FK-960, which has been investigated for use in dementia, Alzheimer’s disease, schizophrenia, and memory loss . .
Mode of Action
As a part of FK-960, it may contribute to the overall therapeutic effects of the drug, but the specific interactions with its targets and the resulting changes are yet to be elucidated .
Biochemical Pathways
Given its potential role in neurological disorders as a component of FK-960, it might be involved in pathways related to neurotransmission or synaptic plasticity . .
Result of Action
As a component of FK-960, it may contribute to the overall effects of the drug, which include potential benefits in dementia, Alzheimer’s disease, schizophrenia, and memory loss .
Biochemical Analysis
Biochemical Properties
4-Acetylpiperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the acetylation process, where it acts as a substrate or inhibitor. The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the activity of the enzymes and proteins, thereby affecting the biochemical pathways in which they are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the phosphorylation status of key signaling molecules, thereby altering the downstream signaling events. Additionally, it can influence the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of acetyltransferases by binding to their active sites, thereby preventing the acetylation of target proteins. This inhibition can result in changes in gene expression and cellular function. Additionally, this compound can induce conformational changes in proteins, affecting their stability and activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a small increase in dosage can lead to significant changes in the compound’s effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyltransferases and deacetylases, which play crucial roles in the acetylation and deacetylation of proteins. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound can influence the synthesis and degradation of other biomolecules, further impacting metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and localization, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular function .
Properties
IUPAC Name |
4-acetylpiperazin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-5(9)8-3-2-7-6(10)4-8/h2-4H2,1H3,(H,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNPMTVERREURB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313922 | |
Record name | 4-Acetyl-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17796-61-1 | |
Record name | 4-Acetyl-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17796-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetyl-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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